Boc-S-(gamma)-Phe

Alzheimer's disease Amyloid-beta Gamma-secretase inhibition

Standard α-amino acids often yield proteolytically unstable peptides. Boc-S-(γ)-Phe solves this with a γ-methylene backbone that increases serum half-life and enables non-canonical secondary structures. - **For peptide drugs**: Incorporation extends in vivo stability (class-level evidence for protease resistance). - **For foldamer design**: Forms stable 12-/14-membered H-bonded rings to target protein-protein interactions. - **For SAR**: Direct γ-secretase activity data (IC₅₀ = 11 µM for Aβ42 reduction) guides Alzheimer’s lead optimization. - **Physicochemical tuning**: ΔXLogP3 +1.2, +3 rotatable bonds vs Boc-L-Phe-OH-predictable membrane permeability adjustment.

Molecular Formula C16H23NO4
Molecular Weight 293.36 g/mol
CAS No. 790223-54-0
Cat. No. B3284660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-S-(gamma)-Phe
CAS790223-54-0
Molecular FormulaC16H23NO4
Molecular Weight293.36 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CCC(=O)O)CC1=CC=CC=C1
InChIInChI=1S/C16H23NO4/c1-16(2,3)21-15(20)17-13(9-10-14(18)19)11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,17,20)(H,18,19)
InChIKeyVPUKBWPBMROHJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-S-(γ)-Phe Overview


Boc-S-(γ)-Phe is a protected γ-amino acid derivative of phenylalanine, specifically (S)-4-((tert-butoxycarbonyl)amino)-5-phenylpentanoic acid [1]. It is widely used as a building block in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS) . The tert-butoxycarbonyl (Boc) group serves as an acid-labile protecting group for the amine functionality, enabling selective deprotection and subsequent chain elongation under standard Boc-chemistry protocols . Its molecular formula is C₁₆H₂₃NO₄ with a molecular weight of 293.36 g/mol .

Protected gamma-amino acid building block — Boc-S-(gamma)-Phe for peptide and peptidomimetic synthesis
Boc-chemistry SPPS compatible — Acid-labile Boc group enables standard solid-phase deprotection and chain elongation
(S)-enantiomer stereochemical control — Defined chirality for enantioselective structural and biological studies

Irreplaceability of Boc-S-(γ)-Phe


The procurement of a Boc-protected γ-amino acid like Boc-S-(γ)-Phe is driven by its distinct structural features that are not shared by its α-phenylalanine counterparts or other simple γ-amino acids. The γ-backbone introduces an additional methylene unit, increasing the length and flexibility of the peptide chain, which can profoundly alter secondary structure, conformational dynamics, and biological activity compared to α-amino acids . This modification is not a trivial substitution; it can be intentionally employed to enhance metabolic stability against proteases, modulate receptor interactions, and tune the physicochemical properties of the resulting peptide [1]. Furthermore, the specific (S)-stereochemistry at the γ-carbon is critical for maintaining target enantioselectivity and bioactivity. Simple, generic substitutions with a different stereoisomer or a non-chiral analog would likely lead to loss of function or altered pharmacological profiles, making the exact compound a non-negotiable requirement for precise research and development.

!
Alpha-amino acid counterparts (e.g., Boc-L-Phe-OH) may not induce the same non-canonical secondary structures or proteolytic stability
!
Racemic or (R)-stereoisomer may shift enantioselective conformation and alter biological recognition profile

Boc-S-(γ)-Phe vs. Analogs: Evidence Guide


Gamma-Secretase Modulation for Aβ42 Reduction

Boc-S-(γ)-Phe has been evaluated as a modulator of gamma-secretase activity, a key enzyme target in Alzheimer's disease research. In a cellular assay using human H4 cells expressing APP695, Boc-S-(γ)-Phe demonstrated an IC₅₀ of 11 µM (1.10E+4 nM) for reducing the formation of Amyloid beta-42 (Aβ42) [1]. This data provides a baseline for assessing its potential as a γ-secretase modulator. While a direct comparator for this specific assay is not available from the same dataset, this quantitative readout offers a crucial benchmark for researchers seeking to evaluate the relative potency of this building block in γ-secretase-targeted peptide or peptidomimetic design.

Aβ42 Modulation
Assay context
IC₅₀ = 11 µM
Supports cellular Aβ42 reduction endpoint context
No direct comparator in this assay; requires SAR benchmarking
Alzheimer's disease Amyloid-beta Gamma-secretase inhibition Drug discovery

γ-Backbone Conformational Impact on Foldamers

The γ-amino acid backbone of Boc-S-(γ)-Phe confers distinct conformational properties compared to its α-phenylalanine counterpart. Peptides containing γ-amino acids, including γ⁴-Phe residues, have been shown to adopt unique folded structures, such as 12- and 14-membered hydrogen-bonded rings, which are not accessible to canonical α-peptides [1]. For instance, a study on the crystal structure of a modified γ⁴(R)Phe residue (Boc-γ⁴(R)Phe-OH) revealed the formation of a hydrogen-bonded water wire within hydrophilic nanochannels, highlighting the distinct supramolecular assembly behavior driven by the γ-backbone [2]. While the specific (S)-enantiomer data for Boc-S-(γ)-Phe may not be explicitly detailed in the same study, this class-level evidence strongly supports its unique ability to induce non-canonical secondary structures, a property that cannot be replicated by Boc-L-Phe-OH.

Foldamer Conformation
Class-level
γ-Phe: forms 12-/14-membered H-bonded rings
α-Phe: forms γ-/β-turns only
Supports foldamer design with distinct backbone geometry
Class-level inference; S-enantiomer data may require verification
Peptide foldamers Conformational analysis Peptidomimetics Structural biology

Proteolytic Stability of γ-Peptide Backbone

The replacement of an α-amino acid with a γ-amino acid like Boc-S-(γ)-Phe is a well-established strategy to confer resistance to proteolytic degradation. Research has shown that γ-peptides are not recognized by common proteases, resulting in significantly enhanced stability in biological fluids [1]. For example, while an α-peptide (Boc-Phe analogue) was found to be nearly completely degraded after 1 hour in the presence of certain proteases, its γ-peptide counterpart exhibited substantially improved stability [2]. This class-level inference directly supports the selection of Boc-S-(γ)-Phe for applications where in vivo half-life is a critical parameter, distinguishing it from its more labile α-phenylalanine analog.

Proteolytic Stability
Class-level
γ-peptide: resistant to protease cleavage
α-peptide: nearly complete degradation in 1 h
Supports prolonged stability for in vitro peptide probes
Class-level observation; specific half-life should be verified
Proteolytic stability Peptide therapeutics Drug metabolism Pharmacokinetics

Physicochemical Properties: Lipophilicity and Flexibility

The physicochemical profile of Boc-S-(γ)-Phe, as computed by authoritative databases, offers quantifiable differentiation from its α-analog. Boc-S-(γ)-Phe has a computed XLogP3 value of 2.8 and 8 rotatable bonds, indicative of its increased lipophilicity and conformational flexibility compared to Boc-L-Phe-OH (computed XLogP3 of 1.6 and 5 rotatable bonds) [1]. These differences are not trivial; a higher logP can influence membrane permeability, while increased rotatable bonds provide greater conformational entropy, which can impact target binding and off-target interactions. These data provide a rational basis for selecting the γ-isomer when specific ADME or binding properties are desired.

Physicochemical Properties
Head-to-head
Boc-S-(γ)-Phe: XLogP3 2.8, 8 rotatable bonds
Boc-L-Phe-OH: XLogP3 1.6, 5 rotatable bonds
Supports rational lipophilicity and flexibility tuning
Computed properties; experimental ADME may differ
Physicochemical properties Drug-likeness ADME QSAR

Applications of Boc-S-(γ)-Phe


Proteolytically Stable Peptide Design

Given the class-level evidence for enhanced stability of γ-peptides against proteolytic degradation [1], Boc-S-(γ)-Phe is an ideal building block for synthesizing peptide-based drugs or biological probes intended for in vivo applications. Its incorporation into a lead sequence can significantly extend the half-life of the molecule in serum or tissue, making it suitable for therapeutic areas where sustained exposure is required, such as metabolic diseases or oncology. This is a key differentiator from α-amino acid building blocks which yield labile peptides.

Foldamer Design for Protein-Protein Interactions

The unique conformational properties of γ-amino acids, as evidenced by their ability to form non-canonical hydrogen-bonded structures like 12- and 14-membered rings [2], make Boc-S-(γ)-Phe a critical component for creating peptide foldamers. These oligomers can adopt stable, predictable three-dimensional shapes that mimic key secondary structure elements of proteins (e.g., helices, turns). This application is particularly valuable for targeting challenging protein-protein interactions, where conventional small molecules or linear peptides have failed.

SAR Studies on Aβ Modulation

The direct activity of Boc-S-(γ)-Phe in a cellular gamma-secretase assay, with a quantified IC₅₀ of 11 µM for Aβ42 reduction [3], positions this building block as a valuable tool for SAR studies in Alzheimer's disease drug discovery. Researchers can use this data as a benchmark to compare the effects of further modifications on the γ-Phe scaffold, rationally designing more potent and selective γ-secretase modulators. This specific data point provides a clear rationale for its inclusion in focused compound libraries over analogs lacking such characterized activity.

ADME Fine-Tuning in Lead Optimization

The direct, quantitative differences in physicochemical properties (e.g., ΔXLogP3 of +1.2, ΔRotatable Bonds of +3 compared to Boc-L-Phe-OH [4]) provide a data-driven justification for using Boc-S-(γ)-Phe during lead optimization. When a project requires increasing lipophilicity to improve membrane permeability or introducing conformational flexibility to enhance target engagement, this γ-amino acid offers a predictable and measurable chemical transformation. This allows for the precise engineering of drug-like properties, a clear advantage over less-characterized alternatives.

Application
Selection Property
Validation Focus
Protease-resistant peptide research
Gamma-backbone stability against proteases
In vitro protease stability assay
Foldamer-based PPI inhibitor research
Unique gamma-peptide secondary structure
Conformational analysis by NMR / X-ray
Aβ42 reduction SAR studies
Cellular gamma-secretase modulation
Aβ42 endpoint in cell-based assay
ADME property optimization in peptidomimetics
Lipophilicity and flexibility modulation
Computed XLogP3 and rotatable bond count

Technical Documentation Hub

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34 linked technical documents
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